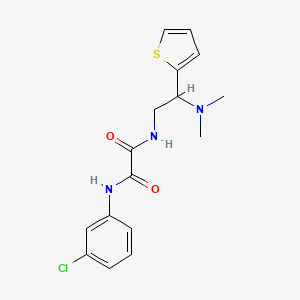

N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O2S/c1-20(2)13(14-7-4-8-23-14)10-18-15(21)16(22)19-12-6-3-5-11(17)9-12/h3-9,13H,10H2,1-2H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWSRMJESXIVEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)Cl)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the individual components. The chlorophenyl group can be derived from 3-chloroaniline, while the dimethylamino group can be synthesized from dimethylamine. The thiophen-2-yl group is usually obtained from thiophene. These components are then combined through a series of reactions, including amide bond formation and subsequent modifications to achieve the final structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.

Substitution: Substitution reactions can introduce different substituents at various positions on the molecule, resulting in a diverse range of products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide can be utilized as a probe to study biological systems. Its interactions with various biomolecules can provide insights into biological processes and pathways.

Medicine: In the medical field, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets can make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer treatments.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to the creation of advanced materials with improved performance and functionality.

Mechanism of Action

The mechanism by which N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key Differences and Insights

16.101. Thiophene’s lower basicity and sulfur atom could alter receptor binding (e.g., TAS1R1/TAS1R3 umami receptors) or metabolic stability .

16.101 are hydrolyzed to non-toxic metabolites (e.g., 2,4-dimethoxybenzyl alcohol, pyridine derivatives), justifying their high safety margins . The target compound’s dimethylamino and thiophene groups may introduce novel metabolic pathways requiring validation.

Antimicrobial Potential: Halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in GMC-2) are associated with antimicrobial activity, suggesting the target compound’s 3-chlorophenyl group could similarly enhance efficacy against pathogens .

Biological Activity

N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H18ClN3O2S

- Molecular Weight : 349.85 g/mol

The presence of the 3-chlorophenyl group and the dimethylamino-thiophenyl moiety contributes significantly to its pharmacological profile.

1. Neurokinin-1 Receptor Antagonism

One of the most notable biological activities of this compound is its role as a neurokinin-1 (NK1) receptor antagonist . The NK1 receptor is involved in various physiological processes including pain perception, anxiety, and nausea. Research indicates that antagonizing this receptor can lead to therapeutic effects in conditions such as:

- Depression

- Chemotherapy-induced nausea

- Anxiety disorders

In vitro studies have demonstrated that this compound effectively inhibits NK1 receptor activity, suggesting potential applications in pharmacotherapy for related conditions.

2. Antimicrobial Activity

Recent investigations have also highlighted the compound's antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent. This activity may be attributed to the structural features that enhance membrane permeability and disrupt bacterial cell functions.

The mechanisms through which this compound exerts its biological effects include:

- Receptor Binding : The compound competes with natural ligands for binding to the NK1 receptor, inhibiting downstream signaling pathways involved in pain and nausea.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and subsequent cell lysis.

Case Study 1: NK1 Receptor Antagonism

A preclinical study evaluated the efficacy of this compound in a model of chemotherapy-induced nausea. The results demonstrated a significant reduction in vomiting episodes compared to control groups, supporting its potential use in clinical settings for managing nausea associated with chemotherapy.

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity, this compound was tested against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating strong antibacterial properties.

Summary Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neurokinin-1 Receptor Antagonism | Inhibition of pain and nausea pathways | |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | |

| Potential Therapeutic Uses | Treatment for depression and chemotherapy-induced nausea |

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of 3-chlorophenylamine via nitration and reduction of a nitro precursor.

- Step 2 : Formation of the oxalamide linkage using oxalyl chloride under anhydrous conditions.

- Step 3 : Coupling with a thiophene-containing amine intermediate (e.g., 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine) using a base like triethylamine.

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound's purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and functional group integrity.

- High-Performance Liquid Chromatography (HPLC) : Validates purity and monitors degradation.

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How do the functional groups in this compound influence its solubility and reactivity?

- Dimethylamino Group : Enhances solubility in polar solvents (e.g., DMSO, methanol) via protonation.

- 3-Chlorophenyl Group : Contributes to lipophilicity, aiding membrane permeability.

- Thiophene Ring : Facilitates π-π stacking with aromatic residues in biological targets.

- Oxalamide Core : Enables hydrogen bonding with enzymes or receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's biological activity?

- Analog Synthesis : Modify substituents (e.g., halogen substitution on phenyl, thiophene ring expansion).

- Biological Testing : Screen analogs against target enzymes (e.g., soluble epoxide hydrolase) using fluorometric assays.

- Computational Modeling : Apply CoMFA or molecular docking to correlate structural features with activity .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Orthogonal Assays : Validate binding via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

- Compound Stability Checks : Monitor degradation under assay conditions using HPLC.

- Cell Line Validation : Use multiple cell lines to rule out cell-specific artifacts .

Q. What in silico methods predict potential biological targets and binding modes?

- Molecular Docking : Tools like AutoDock Vina or Glide predict binding poses to targets (e.g., kinases, GPCRs).

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS).

- Pharmacophore Modeling : Identify critical interaction points for target engagement .

Q. How to assess the compound's stability under various experimental conditions?

- Accelerated Stability Studies : Expose to pH 1–13, elevated temperatures (40–60°C), and UV light.

- Degradation Analysis : Use LC-MS to identify degradation products (e.g., hydrolysis of the oxalamide bond).

- Excipient Compatibility : Test stability in common formulation buffers (e.g., PBS, cyclodextrins) .

Q. What methodologies separate and characterize enantiomers due to chiral centers?

- Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) for enantiomer resolution.

- Circular Dichroism (CD) : Determine enantiomeric excess and optical rotation.

- X-ray Crystallography : Confirm absolute configuration of resolved enantiomers .

Q. How to identify metabolic pathways and major metabolites?

- In Vitro Metabolism : Incubate with human liver microsomes and NADPH cofactors.

- LC-HRMS Profiling : Identify phase I (oxidation) and phase II (glucuronidation) metabolites.

- CYP450 Inhibition Assays : Determine if the compound inhibits major cytochrome P450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.